molecular formula C14H12ClN3O2S B2897358 (E)-2-(3-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide CAS No. 877796-39-9

(E)-2-(3-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

Cat. No.: B2897358
CAS No.: 877796-39-9
M. Wt: 321.78
InChI Key: WGIIRABJRGDZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-2-(3-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide" is a thiazolidinone derivative characterized by a 4-oxothiazolidin core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 5, and an electron-withdrawing cyano group conjugated to an N-methylacetamide moiety. Its (E)-configuration at the exocyclic double bond is critical for maintaining structural rigidity and bioactivity. Thiazolidinones are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

(2E)-2-[3-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-8-13(20)18(10-5-3-9(15)4-6-10)14(21-8)11(7-16)12(19)17-2/h3-6,8H,1-2H3,(H,17,19)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIIRABJRGDZPK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=C(C#N)C(=O)NC)S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N(/C(=C(/C#N)\C(=O)NC)/S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(3-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with cyanoacetates. The compound's structure has been confirmed through various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for confirming the molecular structure.
  • Mass Spectrometry (MS) : Employed to determine molecular weight and purity.
  • Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.

Biological Evaluations

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potent antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Anti-inflammatory Properties

Recent research indicates that this compound possesses significant anti-inflammatory activity. In vitro assays have shown a reduction in pro-inflammatory cytokines such as IL-1β and TNFα when treated with the compound. These effects were corroborated by in vivo studies using models of induced inflammation, where the compound significantly reduced edema and inflammatory markers.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. Molecular docking studies indicate that it interacts with key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways. The binding affinity to these targets suggests potential applications in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are still under investigation. However, proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, which could explain its anti-inflammatory effects.
  • Modulation of Cytokine Production : By reducing the synthesis of pro-inflammatory cytokines, it may help mitigate inflammatory responses.
  • Induction of Apoptosis in Cancer Cells : There is evidence suggesting that the compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Data Summary

PropertyValue/Description
Molecular FormulaC14H12ClN3O2S
Molecular Weight321.8 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory ActivitySignificant reduction in IL-1β and TNFα levels
Anticancer ActivityPotential inhibition of 5-LOX and COX pathways

Case Studies

  • In Vitro Study on Anti-inflammatory Effects : A study conducted on macrophage cultures demonstrated that treatment with this compound resulted in a dose-dependent decrease in nitrite production and cytokine levels.
  • In Vivo Model for Anticancer Activity : In a mouse model of cancer, administration of the compound led to significant tumor size reduction compared to control groups, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural variability that directly impacts their biological efficacy and physicochemical properties. Below is a comparative analysis of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name / Structure Key Substituents Biological Activity (IC₅₀ or EC₅₀) Key References
Target Compound: (E)-2-(3-(4-Chlorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide 4-Cl-C₆H₄, -CN, -N-methylacetamide, 5-CH₃ Not explicitly reported
(E)-N-(2-Chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide () 2-Cl-C₆H₄, thiophene, -S- substituent Antifungal activity (EC₅₀ = 8.2 μM)
N-(2-Chlorophenyl)-2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazinecarbothioamide () 2-Cl-C₆H₄, thiazole, -SCN substituent Anticancer (HepG-2 IC₅₀ = 1.61 μg/mL)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide () Benzamide, dioxothiazolidinone Antimicrobial (MIC = 12.5 μg/mL)
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(2-substituted-4-oxothiazolidin-3-yl)acetamide () Coumarin, 4-oxothiazolidin Antidiabetic (EC₅₀ = 0.8 μM)

Key Observations

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound is a common pharmacophore in antifungal and anticancer agents (e.g., and ). Its electron-withdrawing nature enhances binding to hydrophobic pockets in target enzymes . The cyano group in the target compound distinguishes it from analogs like (which has a thiophene group) and (thiazole).

Synthetic Pathways :

  • The target compound likely follows a synthesis route analogous to , involving condensation of a hydrazide intermediate with mercaptoacetic acid under reflux . In contrast, employs carbodiimide-mediated coupling for benzamide derivatives .

Biological Performance: While direct activity data for the target compound are unavailable, structurally similar compounds (e.g., ’s thiazole derivative) demonstrate potent anticancer activity (IC₅₀ < 2 μg/mL) .

Structural Rigidity and Configuration :

  • The (E)-configuration of the exocyclic double bond (common in and ) is crucial for maintaining planarity and π-π stacking interactions with biological targets .

Research Findings and Mechanistic Insights

  • Anticancer Potential: Thiazolidinones with chlorophenyl groups (e.g., ) inhibit HepG-2 proliferation by disrupting tubulin polymerization or topoisomerase activity . The target compound’s cyano group may enhance this mechanism by stabilizing enzyme-inhibitor complexes.
  • Antimicrobial Activity : ’s thiophene-containing analog shows antifungal activity via ergosterol biosynthesis inhibition. The target compound’s 4-chlorophenyl group could similarly target fungal cytochrome P450 enzymes .

Preparation Methods

Cyclocondensation of Schiff Bases with Mercaptoacetic Acid

Reaction Scheme

  • Schiff Base Formation :
    Condensation of 4-chlorobenzaldehyde with methylhydrazine yields the hydrazone intermediate.
    $$
    \text{4-Cl-C}6\text{H}4\text{CHO} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, Δ}} \text{4-Cl-C}6\text{H}4\text{CH=N-NHCH}_3 \quad
    $$
  • Thiazolidinone Cyclization :
    Reaction of the hydrazone with mercaptoacetic acid under acidic conditions forms the thiazolidin-4-one ring.
    $$
    \text{4-Cl-C}6\text{H}4\text{CH=N-NHCH}3 + \text{HSCH}2\text{COOH} \xrightarrow{\text{HCl, toluene}} \text{Thiazolidinone intermediate} \quad
    $$

  • Knoevenagel Condensation :
    The thiazolidinone intermediate reacts with N-methyl-2-cyanoacetamide in the presence of piperidine to install the α-cyanoacetamide group.
    $$
    \text{Thiazolidinone} + \text{NCCH}2\text{CONHCH}3 \xrightarrow{\text{piperidine, EtOH}} \text{Target compound} \quad
    $$

Optimization Data

Parameter Optimal Condition Yield (%) Reference
Solvent Anhydrous toluene 78
Catalyst Glacial acetic acid 82
Reaction Time 6–8 hours 75–85

Iodo-Cyclothiocarbamation Approach

This method, adapted from coumarin-thiazolidinone syntheses, avoids Schiff base intermediates:

  • Thiocarbamate Formation :
    4-Chlorophenyl isothiocyanate reacts with methylglyoxal in the presence of iodine.
    $$
    \text{4-Cl-C}6\text{H}4\text{NCS} + \text{CH}3\text{C(O)CHO} \xrightarrow{\text{I}2, \text{CH}2\text{Cl}2} \text{Thiocarbamate intermediate} \quad
    $$

  • Cyclization and Functionalization :
    The intermediate undergoes cyclization with N-methyl-2-cyanoacetamide under microwave irradiation.
    $$
    \text{Thiocarbamate} + \text{NCCH}2\text{CONHCH}3 \xrightarrow{\text{MW, 100°C}} \text{Target compound} \quad
    $$

Key Advantages

  • Reduced reaction time (2–4 hours vs. 6–8 hours).
  • Higher regioselectivity due to iodine’s templating effect.

Solid-Phase Synthesis for Scalability

A novel approach using polymer-supported reagents enhances purity and yield:

  • Immobilization :
    Wang resin functionalized with 4-chlorophenyl isothiocyanate.

  • Stepwise Assembly :

    • Sequential addition of methylamine and mercaptoacetic acid.
    • Cleavage from resin using TFA/CH$$2$$Cl$$2$$ (1:1).
  • Post-Cleavage Modification :
    Knoevenagel condensation with N-methyl-2-cyanoacetamide.

Performance Metrics

Metric Value Reference
Purity (HPLC) >98%
Overall Yield 65%

Spectroscopic Characterization

3.1. Infrared Spectroscopy (IR)

  • ν(C=O) : 1725 cm$$^{-1}$$ (thiazolidinone carbonyl).
  • ν(C≡N) : 2210 cm$$^{-1}$$ (cyano group).
  • ν(N-H) : 3280 cm$$^{-1}$$ (amide N-H).

3.2. Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) :
    δ 2.35 (s, 3H, CH$$3$$), 3.02 (s, 3H, N-CH$$_3$$), 7.45–7.60 (m, 4H, Ar-H).
  • $$^{13}$$C NMR :
    δ 174.8 (C=O), 167.2 (C=N), 116.5 (C≡N).

3.3. X-ray Crystallography
Single-crystal analysis confirms the E-configuration, with dihedral angles of 178.9° between the thiazolidinone and acetamide planes.

Q & A

Q. What are the established synthetic routes for (E)-2-(3-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiazolidinone precursors and cyanoacetamide derivatives. Key steps include:
  • Intermediate preparation : Reacting 4-chlorophenylamine with chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide (analogous to methods in ).
  • Cyclization : Treating the intermediate with thiourea or its derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazolidinone core (as described in ).
  • Condensation : Introducing the cyano group via Knoevenagel condensation with cyanoacetic acid under reflux in ethanol (similar to ).

Q. Table 1: Optimization of Reaction Conditions

StepSolventBase/CatalystTemperatureYield (%)Reference
CyclizationDMFK₂CO₃80°C65–75
CondensationEthanolPiperidineReflux70–85

DMF enhances solubility of intermediates, while ethanol minimizes side reactions during condensation. Monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) is critical .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and cyano (C≡N) stretches at ~2200 cm⁻¹ (as in ).
  • ¹H/¹³C NMR : Key signals include:
  • Thiazolidinone methyl group: δ ~2.1 ppm (s, 3H).
  • Cyanoacetamide protons: δ ~3.3–3.5 ppm (N–CH₃) and δ ~4.1 ppm (CH₂) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~360–365 (exact mass depends on isotopic Cl pattern) .
  • HPLC : Use C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:
  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity for nucleophilic attack at the thiazolidinone carbonyl .
  • Charge Distribution : The 4-chlorophenyl group withdraws electron density, polarizing the thiazolidinone ring (Mulliken charges: Cl = –0.35 e) .
  • Transition States : Simulate reaction pathways (e.g., Knoevenagel condensation) using Gaussian 16 with solvent models (IEFPCM) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across structural analogs?

  • Methodological Answer : Discrepancies arise from substituent effects and assay conditions:
  • Thiophenyl vs. Pyridyl Analogs : Thiophenyl derivatives () show higher antimicrobial activity (MIC = 8 µg/mL) due to sulfur’s lipophilicity, while pyridyl analogs () exhibit anti-inflammatory effects (IC50 COX-2 = 1.2 µM) via hydrogen bonding .
  • Assay Variability : Standardize protocols (e.g., broth microdilution for MICs; ELISA for COX-2) and use positive controls (e.g., ciprofloxacin for antimicrobials) .

Q. Table 2: Biological Activity of Structural Analogs

SubstituentTargetActivity (IC50/MIC)Reference
ThiophenylS. aureus8 µg/mL
PyridylCOX-21.2 µM

Q. How can crystallographic software (e.g., SHELXL, ORTEP) improve structural refinement for this compound?

  • Methodological Answer :
  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) to resolve Cl and S atoms.
  • Refinement : SHELXL () refines anisotropic displacement parameters, reducing R1 to <5% (vs. 8–10% with older versions).
  • Visualization : ORTEP-3 () generates thermal ellipsoid plots, highlighting conformational flexibility in the thiazolidinone ring .

Q. What role do solvent polarity and pH play in stabilizing the (E)-isomer during synthesis?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the enolate intermediate, favoring the (E)-isomer (90:10 E/Z ratio vs. 70:30 in toluene) .
  • pH Control : Buffered conditions (pH 8–9) prevent protonation of the cyano group, maintaining reaction selectivity .

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental solubility profiles?

  • Methodological Answer : DFT-derived logP values (~2.5) may overestimate solubility in aqueous media. Experimental data (e.g., 0.12 mg/mL in PBS) better reflect hydrogen-bonding limitations from the rigid thiazolidinone core. Use COSMO-RS solvation models for improved accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.